molecular formula C13H30BrN3 B14738957 2-Dodecylguanidine;hydrobromide CAS No. 5338-73-8

2-Dodecylguanidine;hydrobromide

Cat. No.: B14738957
CAS No.: 5338-73-8
M. Wt: 308.30 g/mol
InChI Key: AYOXNTYGZBAMNX-UHFFFAOYSA-N
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Description

2-Dodecylguanidine hydrobromide is a guanidine derivative featuring a dodecyl (12-carbon) alkyl chain attached to the guanidine moiety, with hydrobromide as the counterion. Guanidine-based compounds are known for their diverse biological activities, including antimicrobial, antiviral, and radiation-protective properties. The hydrobromide salt enhances solubility in polar solvents, which is critical for pharmaceutical and biochemical applications.

Properties

CAS No.

5338-73-8

Molecular Formula

C13H30BrN3

Molecular Weight

308.30 g/mol

IUPAC Name

2-dodecylguanidine;hydrobromide

InChI

InChI=1S/C13H29N3.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H4,14,15,16);1H

InChI Key

AYOXNTYGZBAMNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN=C(N)N.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dodecylguanidine hydrobromide is typically synthesized from dodecylamine, cyanamide, and hydrobromic acid. The process involves the nucleophilic addition of dodecylamine to cyanamide under acidic conditions, followed by neutralization with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

In industrial settings, the synthesis of 2-dodecylguanidine hydrobromide follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Dodecylguanidine hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecylguanidine oxide, while reduction can produce dodecylguanidine.

Scientific Research Applications

2-Dodecylguanidine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of 2-dodecylguanidine hydrobromide is primarily due to its ability to disrupt the cell membranes of microorganisms. The long alkyl chain allows the compound to integrate into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. The guanidine group interacts with the negatively charged components of the cell membrane, further destabilizing it .

Comparison with Similar Compounds

Research Findings and Implications

  • Radiation Protection : The dodecyl chain in 2-dodecylguanidine hydrobromide may enhance tissue retention compared to shorter-chain analogs like MEG, but its lack of a thiol group could reduce radical scavenging efficacy .
  • Stereochemical Sensitivity : The stark activity difference between D-MBG-2 and L-MBG-2 suggests that 2-dodecylguanidine hydrobromide’s stereochemistry (if applicable) must be optimized during synthesis .
  • Counterion Impact : Hydrobromide’s role in stabilizing the compound in proton-accepting solvents (e.g., DMF) could influence its behavior in drug formulations or industrial applications .

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